N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of “N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide” is complex, with a pyrazine ring fused to an imidazole ring . This structure is commonly found in medicinal chemistry leads and drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide” include the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have been proposed in the literature, including the use of nitroalkenes, N,N-dimethylglyoxylamide, or a cross-coupling reaction .Scientific Research Applications
Imaging Probes
Imidazo[1,2-a]pyridine derivatives, including those structurally related to N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide, have been explored for their potential as imaging probes. For instance, substituted imidazo[1,2-α]pyridines have shown high affinity and selectivity as ligands for Peripheral Benzodiazepine Receptors (PBR), which could be labeled for potential study of PBR in vivo using SPECT imaging technologies (Katsifis et al., 2000).
Antitumor Activity
Several derivatives have been synthesized and evaluated for their antitumor activity. For example, novel N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have exhibited excellent anticancer activity against various cell lines, highlighting the role of the 8-substituted urea phenyl imidazo[1,2-a]pyridine fragment in antitumor activity (Chena et al., 2022).
Gastric Antisecretory and Cytoprotective Properties
Substituted imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents. These compounds are not histamine (H2) receptor antagonists nor prostaglandin analogues but exhibit both gastric antisecretory and cytoprotective properties. The mechanism may involve inhibition of the H+/K+-ATPase enzyme, with SCH 28080 being selected for further development (Kaminski et al., 1985).
Fluorescent Probes for Mercury Ion
The one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, has produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which include efficient fluorescent probes for mercury ions. This highlights the utility of imidazo[1,2-a]pyridine derivatives in environmental and analytical chemistry (Shao et al., 2011).
Synthesis and Structural Analysis
Further structural analysis and synthesis of derivatives, such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, have provided insights into the molecular structure, hydrogen bonding, π–π stacking, and the Van der Waals forces stabilizing these compounds. Such detailed structural analysis supports the ongoing development of imidazo[1,2-a]pyridine-based pharmaceuticals and materials (Chen et al., 2021).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been known to interact with various biological targets . For instance, some imidazo[1,2-a]pyridines have been reported to inhibit the Excitatory Amino Acid Transporter 3 (EAAT3) .
Mode of Action
It’s known that the structure and substituents of imidazo[1,2-a]pyridines can significantly influence their biological activity . For instance, a small lipophilic substituent in certain positions is key for the observed EAAT3 inhibitory potency of some imidazo[1,2-a]pyridines .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(13-18-9-6-12-25-18)23(16-7-2-1-3-8-16)15-17-14-21-19-10-4-5-11-22(17)19/h1-12,14H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLNBGQWRBLFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CN=C3N2C=CC=C3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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